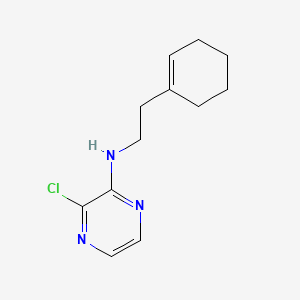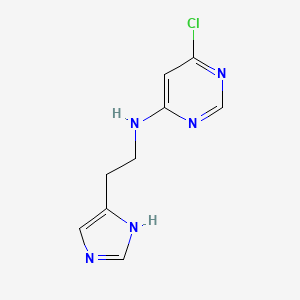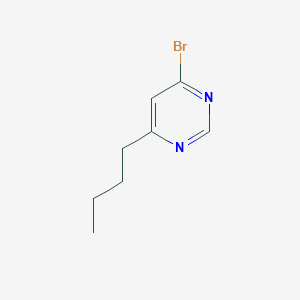
4-溴-6-丁基嘧啶
描述
4-Bromo-6-butylpyrimidine is a heterocyclic compound. It is a type of chemical compound that consists of a heteroatom (such as nitrogen, sulfur, or oxygen) that is present in a ring structure. The molecular weight of 4-Bromo-6-butylpyrimidine is 215.09 g/mol .
Synthesis Analysis
The synthesis of similar compounds, such as 6-bromo-imidazo [4,5-b]pyridine derivatives, has been reported . The synthesis involves the condensation of 5-Bromo-2,3-diaminopyridine with a suitable aromatic aldehyde in the presence of molecular iodine in water, followed by alkylation reactions .
Molecular Structure Analysis
The IUPAC name of 4-Bromo-6-butylpyrimidine is 4-bromo-6-sec-butylpyrimidine . The InChI code is 1S/C8H11BrN2/c1-3-6(2)7-4-8(9)11-5-10-7/h4-6H,3H2,1-2H3 .
科学研究应用
化学合成和修饰
4-溴-6-丁基嘧啶及其衍生物主要用于化学合成和修饰过程。例如,5-溴-2,4-二叔丁基嘧啶(相关化合物)在液氨中与钾胺基发生胺化反应,生成6-氨基-2,4-二叔丁基嘧啶作为主要产物。这个反应展示了溴嘧啶在生成氨基衍生物方面的化学反应性和实用性,有可能用于开发具有各种应用的新化合物 (Rasmussen & Plas, 2010)。
材料科学和分子棒
包括类似于4-溴-6-丁基嘧啶结构的溴化双嘧啶是合成金属络合分子棒的关键中间体。已经开发了这些化合物的高效合成方法,突显了它们在构建复杂分子结构中的重要性,有可能在材料科学和纳米技术中发挥作用 (Schwab, Fleischer, & Michl, 2002)。
抗病毒研究
与4-溴-6-丁基嘧啶相关的溴嘧啶衍生物已被探索其抗病毒特性。尽管用户查询中提到的具体衍生物与抗病毒研究没有直接关联,但类似的化合物表现出显著的抗病毒活性,暗示了4-溴-6-丁基嘧啶在这一领域的潜在研究途径。例如,某些溴化嘧啶衍生物对细胞培养中的逆转录病毒复制具有抑制作用,突显了它们作为抗病毒药物的潜力 (Hocková et al., 2003)。
催化和化学反应
包括结构类似于4-溴-6-丁基嘧啶的溴嘧啶在各种化学反应和催化过程中被使用。例如,5-溴化嘧啶参与钯催化的芳基-芳基C–C偶联反应和亲核芳香族取代反应,表明它们在有机合成和催化中的多功能性和重要性 (Verbitskiy et al., 2013)。
未来方向
Bromodomain-containing protein 4 (BRD4), which is targeted by similar bromo-substituted compounds, is emerging as a therapeutic target that acts synergistically with other targets of small-molecule drugs in cancer . Therefore, the discovery of potential new dual-target inhibitors of BRD4 may be a promising strategy for cancer therapy .
作用机制
Target of Action
It is known that pyrimidine derivatives, to which 4-bromo-6-butylpyrimidine belongs, play a vital role in various biological procedures and in cancer pathogenesis .
Mode of Action
It is known that pyrimidine derivatives interact with their targets due to their resemblance in structure with the nucleotide base pair of dna and rna . This allows them to interfere with the normal functioning of these molecules, leading to various changes in the cell.
Biochemical Pathways
Pyrimidine derivatives are known to affect a wide range of biological and pharmacological activities . They are part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids .
Pharmacokinetics
The suzuki–miyaura coupling reaction, which is often used in the synthesis of such compounds, is known for its mild and functional group tolerant reaction conditions, and the relatively stable, readily prepared, and generally environmentally benign nature of the organoboron reagents used .
Result of Action
It is known that pyrimidine derivatives have been designed and developed for their anticancer activity . The structure-activity relationship (SAR) of pyrimidine derivatives as anticancer agents has been a focus of research in the last decade .
Action Environment
The suzuki–miyaura coupling reaction, which is often used in the synthesis of such compounds, is known for its success under a variety of conditions .
生化分析
Biochemical Properties
4-Bromo-6-butylpyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in pyrimidine metabolism, such as dihydroorotate dehydrogenase (DHODH), which is essential for the de novo synthesis of pyrimidines . The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity. Additionally, 4-Bromo-6-butylpyrimidine can act as a substrate or inhibitor in biochemical pathways, affecting the overall metabolic flux.
Cellular Effects
4-Bromo-6-butylpyrimidine has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis . Furthermore, 4-Bromo-6-butylpyrimidine can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in the levels of metabolites and energy production.
Molecular Mechanism
The molecular mechanism of 4-Bromo-6-butylpyrimidine involves its interaction with biomolecules at the molecular level. It can bind to specific proteins and enzymes, leading to enzyme inhibition or activation. For instance, 4-Bromo-6-butylpyrimidine has been found to inhibit the activity of certain kinases, which play a critical role in cell signaling pathways . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions and processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-6-butylpyrimidine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Bromo-6-butylpyrimidine remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to 4-Bromo-6-butylpyrimidine in in vitro and in vivo studies has demonstrated potential impacts on cellular functions, including alterations in cell growth and viability.
Dosage Effects in Animal Models
The effects of 4-Bromo-6-butylpyrimidine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage and apoptosis . Threshold effects have been observed, where a specific dosage range results in optimal activity, while deviations from this range can lead to reduced efficacy or increased toxicity.
Metabolic Pathways
4-Bromo-6-butylpyrimidine is involved in several metabolic pathways, including pyrimidine metabolism. It interacts with enzymes such as DHODH and other cofactors, influencing the synthesis and degradation of pyrimidines . The compound’s involvement in these pathways can affect metabolic flux and the levels of various metabolites, thereby impacting cellular functions and processes.
Transport and Distribution
The transport and distribution of 4-Bromo-6-butylpyrimidine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For example, 4-Bromo-6-butylpyrimidine may be transported into cells via nucleoside transporters and distributed to various organelles, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of 4-Bromo-6-butylpyrimidine is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and regulatory proteins, influencing gene expression and cellular processes.
属性
IUPAC Name |
4-bromo-6-butylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c1-2-3-4-7-5-8(9)11-6-10-7/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZFQBZICFTVFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=NC=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


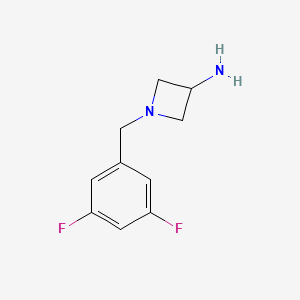

![3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1474711.png)
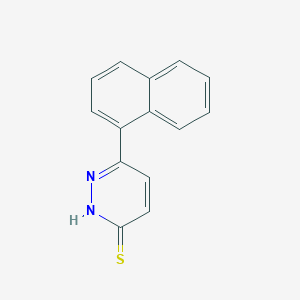

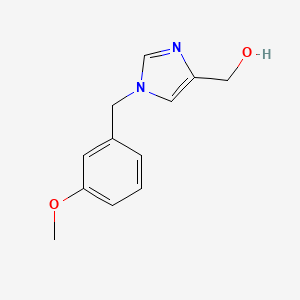
![(2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine](/img/structure/B1474718.png)
![2-Ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B1474720.png)
![N-isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B1474721.png)
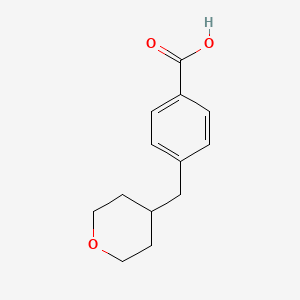
![methyl({3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1474724.png)
